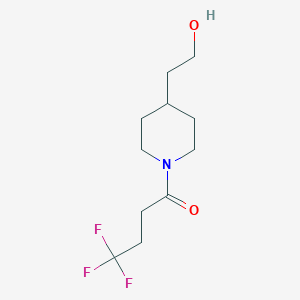

4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one

Description

Historical Context and Discovery Timeline

The development of this compound emerged within the broader historical trajectory of organofluorine chemistry advancement during the late twentieth and early twenty-first centuries. While specific documentation of this compound's initial synthesis and discovery timeline remains limited in the available literature, its development can be understood within the context of expanding research into fluorinated pharmaceutical intermediates and bioactive molecules. The compound carries the Chemical Abstracts Service registry number 2098010-75-2, indicating its formal recognition and cataloging within chemical databases. Contemporary research efforts have focused on exploring the synthesis and biological properties of this compound, with particular emphasis on its potential applications in medicinal chemistry research.

The synthesis methodologies for related trifluoromethyl-containing piperidine derivatives have evolved significantly, with researchers developing sophisticated approaches to incorporate fluorine functionality into complex molecular frameworks. The synthesis of this compound typically involves multiple synthetic steps, including the formation of the piperidine ring system and subsequent introduction of the trifluorobutanone moiety. These synthetic developments reflect the broader advancement in fluorine chemistry methodologies that have enabled the preparation of increasingly complex fluorinated organic molecules for pharmaceutical and materials science applications.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its exemplification of key principles that govern fluorinated organic compounds. The carbon-fluorine bond present in this molecule represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability observed in polyfluorinated compounds, making them valuable for applications requiring molecular persistence under challenging conditions.

The incorporation of three fluorine atoms in the terminal position of the butanone chain creates a trifluoromethyl group that profoundly influences the compound's physical and chemical properties. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in a high dipole moment of 1.41 Debye for carbon-fluorine bonds. This electronegativity difference generates significant electronic effects that can modulate the biological activity and pharmacokinetic properties of the molecule. Additionally, the Van der Waals radius of fluorine at 1.47 Angstroms closely approximates that of hydrogen at 1.2 Angstroms, allowing fluorine substitution to occur with minimal steric disruption to the parent molecular framework.

The unique properties of fluorine also manifest in the compound's interaction with biological systems. The lowest polarizability of fluorine among all atoms, measured at 0.56 × 10⁻²⁴ cubic centimeters, results in weak dispersion forces between fluorinated molecules. This characteristic contributes to the often-observed reduction in boiling points upon fluorination and the simultaneous hydrophobic and lipophobic nature of polyfluorinated compounds, distinguishing them from other halogenated molecules that typically exhibit greater lipophilicity.

Research into the mechanism of action for this compound has indicated potential interactions with neurotransmitter systems, particularly through modulation of dopamine or serotonin receptors. The piperidine ring system within the molecule provides a scaffold that can interact with various biological targets, while the trifluoromethyl group may enhance metabolic stability and alter distribution properties within biological systems.

| Chemical Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₈F₃NO₂ | Defines elemental composition |

| Molecular Weight | 253.26 g/mol | Influences pharmacokinetic properties |

| CAS Registry Number | 2098010-75-2 | Unique chemical identifier |

| Hydrogen Bond Donors | 1 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 5 | Influences molecular interactions |

| Rotatable Bonds | 4 | Determines conformational flexibility |

| Heavy Atom Count | 17 | Indicates molecular complexity |

The synthetic accessibility and structural modularity of this compound have made it an attractive target for medicinal chemistry investigations. The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which enable the generation of structural analogues for structure-activity relationship studies. The presence of both the hydroxyl group and the trifluoromethyl functionality provides opportunities for further chemical modifications that can fine-tune biological activity and pharmaceutical properties.

Properties

IUPAC Name |

4,4,4-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO2/c12-11(13,14)5-1-10(17)15-6-2-9(3-7-15)4-8-16/h9,16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAHVJTZRWWDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16F3N2O2

- Molecular Weight : 250.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes. The piperidine ring can interact with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Biological Activity

The compound has been investigated for various biological activities:

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to bind effectively to enzyme active sites, potentially blocking substrate access or altering enzyme conformation.

2. Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

3. Antitumor Activity

In vitro studies have shown that the compound may induce apoptosis in cancer cell lines by activating apoptotic pathways such as caspase cleavage and p53 expression modulation. This suggests potential for development as an anticancer agent.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2023) | Evaluated the inhibitory effect on DPP-IV enzyme activity | Showed significant inhibition with IC50 values comparable to known inhibitors |

| Study B (2022) | Investigated antimicrobial efficacy against E. coli and S. aureus | Demonstrated effective growth inhibition at low concentrations |

| Study C (2023) | Assessed cytotoxic effects on MCF-7 breast cancer cells | Induced apoptosis through caspase activation and increased p53 levels |

Research Applications

The compound's unique properties make it a valuable candidate in various research fields:

- Medicinal Chemistry : Used in the design of new drugs targeting specific enzymes or receptors.

- Biochemistry : Employed in studies focusing on protein-ligand interactions and enzyme kinetics.

- Pharmacology : Investigated for its potential therapeutic effects in treating metabolic disorders and cancers.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the piperidine ring or the butanone moiety. Key examples include:

Key Observations:

- Substituent Bulk : Bulky groups like hydroxydiphenylmethyl (compounds 2r–2u) reduce yields (10–32%) compared to smaller substituents, likely due to steric hindrance .

- Trifluoromethyl vs. Hydroxyethyl : The trifluoromethyl group in compound 16 enhances electron-withdrawing effects, whereas the hydroxyethyl group in the target compound may improve hydrophilicity.

- Aromatic vs. Heteroaromatic : Thiophene-containing analogs (e.g., compound 16) exhibit distinct electronic properties compared to phenyl-substituted derivatives .

Physicochemical and Spectroscopic Trends

- Melting Points : Bulky substituents (e.g., hydroxydiphenylmethyl) correlate with higher melting points (182–204°C) due to increased crystal packing efficiency .

- IR Spectroscopy : The trifluoromethyl group typically shows strong C-F stretches (1100–1300 cm⁻¹), while hydroxyethyl groups exhibit O-H stretches (~3200–3600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., 428.32–456.38 m/z for compounds 2r–2u) align with calculated masses, confirming structural integrity .

Preparation Methods

Preparation of the Trifluorobutyl Ketone Segment

A relevant synthetic route for the trifluorobutyl portion is described in patent CN103265403A, which outlines a method for synthesizing 4,4,4-trifluorobutanols, a close precursor to trifluorobutyl ketones:

- Step 1: Formation of 2-(2-bromoethoxy)tetrahydropyran by reacting ethylene bromohydrin with 3,4-dihydropyran under catalysis in methylene dichloride at 20–30 °C.

- Step 2: Conversion of this intermediate to a Grignard reagent by reaction with magnesium powder.

- Step 3: Reaction of the Grignard reagent with 2,2,2-trifluoroethyl methanesulfonate in tetrahydrofuran (THF) at –10 to 0 °C, followed by hydrolysis to yield 2-(4,4,4-trifluorobutoxy)tetrahydropyran.

- Step 4: Deprotection and purification steps involving extraction, drying, and distillation to isolate 4,4,4-trifluorobutanol.

This method is notable for:

- Avoiding expensive reagents like trifluoroacetic acid or lithium aluminum hydride.

- Operating under mild reaction conditions.

- Achieving high overall yield and purity suitable for industrial scale.

This trifluorobutanol can be further oxidized to the corresponding trifluorobutyl ketone, which serves as the ketone backbone in the target molecule.

Representative Reaction Conditions and Catalysts

- Catalysts: Lewis acids such as InCl3 have been used effectively in related multi-component syntheses involving fluorinated ketones and nitrogen heterocycles, enhancing yield and selectivity under mild conditions.

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane are commonly used to dissolve fluorinated intermediates and facilitate Grignard and substitution reactions.

- Temperature: Reactions are typically conducted at low to moderate temperatures (–10 °C to 50 °C) to control reactivity and prevent decomposition of sensitive fluorinated groups.

- Purification: After reaction completion, standard extraction, drying over anhydrous magnesium sulfate, and distillation or recrystallization are employed to purify the product.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The synthetic route avoids harsh reagents and conditions, aligning with green chemistry principles.

- The use of Grignard reagents and trifluoromethylated sulfonates enables efficient incorporation of the trifluoromethyl group.

- Catalysis with Lewis acids such as InCl3 can enhance reaction rates and yields in related systems, potentially applicable to this synthesis.

- Purification by distillation and recrystallization ensures high purity, critical for pharmaceutical or agrochemical applications.

- The hydroxyethyl substitution on the piperidine ring provides a handle for further functionalization or improved solubility.

Q & A

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via nucleophilic addition or ketone-functionalized coupling. For example:

- Nucleophilic addition : React a trifluorobutanone precursor with 4-(2-hydroxyethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to target the carbonyl group. Proton transfer and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yield optimization .

- Acid-catalyzed condensation : Adapt methods from related piperidinyl ketones, such as using HCl in methanol to facilitate intermediate formation, followed by neutralization with NaHCO₃ to isolate the product .

Key optimization parameters : Temperature control (<30°C to prevent side reactions), solvent polarity, and stoichiometric ratios (1:1.2 ketone:amine for excess amine-driven completion).

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Employ high-resolution data (Cu-Kα radiation, 0.8 Å resolution) and refine anisotropic displacement parameters for accuracy .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ solvents. The trifluoromethyl group will show a distinct triplet in ¹⁹F NMR (~-60 ppm) .

- IR spectroscopy : Confirm carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). For example, dock the compound into cellulose synthase (CESA3) active sites using AutoDock Vina, focusing on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the trifluoromethyl moiety .

Q. How can researchers resolve contradictions in biological activity data for this compound?

If inhibitory effects vary across studies:

- Mechanistic validation : Use CRISPR-edited plant lines with CESA3 mutations to test if the compound’s activity is bypassed, confirming target specificity .

- Dose-response assays : Perform IC₅₀ determinations under standardized conditions (pH 7.4, 25°C) to minimize environmental variability .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent bioactivity .

Q. What strategies are recommended for analyzing its stability under experimental conditions?

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- pH-dependent stability : Test solubility and decomposition in buffers (pH 2–9). The hydroxyethyl group may undergo oxidation at alkaline pH, requiring antioxidants like BHT .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Nucleophilic addition | K₂CO₃, DMF, 60°C, 12h | Use 1.2x amine excess | |

| Acid catalysis | HCl (37%), MeOH, RT, 1h | Neutralize slowly with NaHCO₃ | |

| Purification | Silica gel, EtOAc/hexane (3:7) | Pre-adsorb crude on Celite® |

Q. Table 2. Computational Modeling Protocols

| Method | Software/Tool | Key Parameters | Application |

|---|---|---|---|

| DFT | Gaussian 16 | B3LYP/6-311+G(d,p), SMD solvation | Reactivity prediction |

| Molecular docking | AutoDock Vina | Grid size: 20 ų, exhaustiveness: 20 | Target interaction analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.